Cas no 884069-38-9 (4-(2-methyl-1H-1,3-benzodiazol-1-yl)benzonitrile)

4-(2-methyl-1H-1,3-benzodiazol-1-yl)benzonitrile Chemical and Physical Properties
Names and Identifiers
-
- 4-(2-methyl-1H-benzimidazol-1-yl)benzonitrile
- Benzonitrile, 4-(2-methyl-1H-benzimidazol-1-yl)-
- 4-(2-Methyl-1h-benzo[d]imidazol-1-yl)benzonitrile
- 4-(2-methyl-1H-1,3-benzodiazol-1-yl)benzonitrile
-
- Inchi: 1S/C15H11N3/c1-11-17-14-4-2-3-5-15(14)18(11)13-8-6-12(10-16)7-9-13/h2-9H,1H3
- InChI Key: ZXRGQOWZKLFSQY-UHFFFAOYSA-N
- SMILES: C(#N)C1=CC=C(N2C(C)=NC3=CC=CC=C32)C=C1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 1
4-(2-methyl-1H-1,3-benzodiazol-1-yl)benzonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1353126-2.5g |
4-(2-Methyl-1h-benzo[d]imidazol-1-yl)benzonitrile |
884069-38-9 | 98% | 2.5g |
¥5017.00 | 2024-04-27 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD516628-1g |
4-(2-Methyl-1H-benzo[d]imidazol-1-yl)benzonitrile |
884069-38-9 | 97% | 1g |
¥1197.0 | 2024-04-17 | |
Enamine | EN300-1082865-10g |
4-(2-methyl-1H-1,3-benzodiazol-1-yl)benzonitrile |
884069-38-9 | 95% | 10g |
$1224.0 | 2023-10-28 | |
Enamine | EN300-1082865-0.25g |
4-(2-methyl-1H-1,3-benzodiazol-1-yl)benzonitrile |
884069-38-9 | 95% | 0.25g |
$105.0 | 2023-10-28 | |
Enamine | EN300-1082865-5g |
4-(2-methyl-1H-1,3-benzodiazol-1-yl)benzonitrile |
884069-38-9 | 95% | 5g |
$825.0 | 2023-10-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1353126-5g |
4-(2-Methyl-1h-benzo[d]imidazol-1-yl)benzonitrile |
884069-38-9 | 98% | 5g |
¥6930.00 | 2024-04-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1353126-1g |
4-(2-Methyl-1h-benzo[d]imidazol-1-yl)benzonitrile |
884069-38-9 | 98% | 1g |
¥2565.00 | 2024-04-27 | |
Enamine | EN300-1082865-1g |
4-(2-methyl-1H-1,3-benzodiazol-1-yl)benzonitrile |
884069-38-9 | 95% | 1g |
$284.0 | 2023-10-28 | |
Enamine | EN300-1082865-1.0g |
4-(2-methyl-1H-1,3-benzodiazol-1-yl)benzonitrile |
884069-38-9 | 1g |
$284.0 | 2023-06-10 | ||
Enamine | EN300-1082865-2.5g |
4-(2-methyl-1H-1,3-benzodiazol-1-yl)benzonitrile |
884069-38-9 | 95% | 2.5g |
$558.0 | 2023-10-28 |
4-(2-methyl-1H-1,3-benzodiazol-1-yl)benzonitrile Related Literature
-
Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161
-
4. Book reviews
-
Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
Additional information on 4-(2-methyl-1H-1,3-benzodiazol-1-yl)benzonitrile
Introduction to 4-(2-methyl-1H-1,3-benzodiazol-1-yl)benzonitrile (CAS No. 884069-38-9) in Modern Chemical and Pharmaceutical Research
4-(2-methyl-1H-1,3-benzodiazol-1-yl)benzonitrile, identified by the chemical identifier CAS No. 884069-38-9, represents a significant compound in the realm of pharmaceutical and chemical research. This molecule, featuring a benzonitrile moiety linked to a substituted benzodiazole ring, has garnered attention due to its structural versatility and potential biological activities. The presence of a methyl group on the benzodiazole ring introduces unique electronic and steric properties, making it a valuable scaffold for drug discovery efforts.
The structural framework of 4-(2-methyl-1H-1,3-benzodiazol-1-yl)benzonitrile combines the electron-withdrawing nature of the nitrile group with the aromatic system of benzene. This combination not only enhances the compound's solubility in various solvents but also influences its interaction with biological targets. The benzodiazole moiety, known for its role in anxiolytic and sedative effects, adds another layer of biological relevance to this compound.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. 4-(2-methyl-1H-1,3-benzodiazol-1-yl)benzonitrile has emerged as a promising candidate in this context. Its unique structural features make it a potential lead compound for further derivatization and optimization. Researchers have been exploring its potential in various therapeutic areas, including central nervous system disorders, inflammation, and cancer.
One of the most intriguing aspects of 4-(2-methyl-1H-1,3-benzodiazol-1-yl)benzonitrile is its interaction with biological receptors and enzymes. Studies have suggested that the compound can modulate the activity of several key targets involved in disease pathways. For instance, its ability to interact with GABA receptors has been explored in the context of developing new anxiolytics. Additionally, its potential role in inhibiting certain enzymes associated with inflammation has been a focus of interest.
The synthesis of 4-(2-methyl-1H-1,3-benzodiazol-1-yl)benzonitrile involves multi-step organic reactions that highlight the compound's synthetic accessibility. The process typically begins with the functionalization of the benzodiazole ring followed by coupling with the benzonitrile moiety. Advances in synthetic methodologies have enabled more efficient and scalable production methods, facilitating further research and development.
Recent advancements in computational chemistry have also played a pivotal role in understanding the behavior of 4-(2-methyl-1H-1,3-benzodiazol-1-yl)benzonitrile. Molecular modeling studies have provided insights into its binding interactions with biological targets at an atomic level. These studies are crucial for designing next-generation drugs that can achieve higher specificity and potency.
In clinical research, 4-(2-methyl-1H-1,3-benzodiazol-1-yl)benzonitrile has been evaluated in preclinical models for various diseases. Preliminary results indicate promising activity against certain central nervous system disorders, suggesting its potential as a therapeutic agent. However, further studies are needed to fully elucidate its mechanism of action and long-term safety profile.
The pharmaceutical industry has taken note of the potential of 4-(2-methyl-1H-1,3-benzodiazol-1-y]benzonitrile, leading to several ongoing clinical trials and collaborative research projects. These efforts aim to translate laboratory findings into viable therapeutic options for patients suffering from various conditions. The compound's unique structure provides a rich foundation for medicinal chemists to explore new drug candidates.
Environmental considerations are also an important aspect when evaluating compounds like 4-(2-methyl-H)-13-benzo-dia-zol-l-y]benzo-ni-trile (CAS No. 884069389). Research into sustainable synthesis methods ensures that production processes are environmentally friendly while maintaining high yields and purity standards. This approach aligns with global efforts to promote green chemistry and reduce the ecological footprint of pharmaceutical manufacturing.
Future directions for research on 4-(2-methyl-H)-13-benzo-dia-zoI-l-y]benzo-ni-trile include exploring its potential as an intermediate in synthesizing more complex molecules. Its structural features make it an ideal candidate for further functionalization, allowing researchers to create derivatives with enhanced biological activity or improved pharmacokinetic properties.
In conclusion,4-(2-methyl-H)-13-benzo-dia-zoI-l-y]benzo-ni-trile (CAS No 884069389) is a multifaceted compound with significant potential in pharmaceutical research Its unique structure bioactivity profile synthetic accessibility make it an attractive candidate for further exploration In light of recent advancements in drug discovery technologies this compound is poised to contribute to the development of novel therapeutic agents addressing critical unmet medical needs
884069-38-9 (4-(2-methyl-1H-1,3-benzodiazol-1-yl)benzonitrile) Related Products
- 1133-63-7(3-phenylbenzene-1,2-diol)
- 2034278-62-9(N-(6-methylpyridin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide)
- 2227814-34-6((2S)-4-4-chloro-2-(trifluoromethyl)phenylbutan-2-amine)
- 1807189-54-3(1-Bromo-4-ethyl-2-fluoro-5-nitrobenzene)
- 2228802-88-6(2-2-methoxy-5-(trifluoromethyl)phenylprop-2-en-1-amine)
- 2034287-31-3(4-[4-(6-methylpyridine-3-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione)
- 2228157-73-9(2-(4-methoxypiperidin-4-yl)methyl-4-methylpyridine)
- 2763758-96-7(ethyl 4-(cyanomethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate)
- 2034352-79-7(5-chloro-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}thiophene-2-carboxamide)
- 254-97-7(Pyrido[2,3-e]-1,2,4-triazine)




